N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound with a unique structure that combines a benzoxadiazole ring with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfuric acid to yield the benzoxadiazole ring. The final step involves the sulfonation of the benzoxadiazole derivative with chlorosulfonic acid, followed by the reaction with an appropriate amine to form the sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. Additionally, the benzoxadiazole ring can interact with cellular components, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-[1-(4-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-5-sulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzoxadiazole ring and the position of the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N3O3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[1-(3-methylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-10-5-3-6-12(9-10)11(2)18-22(19,20)14-8-4-7-13-15(14)17-21-16-13/h3-9,11,18H,1-2H3 |
InChI Key |
XGNKXMUCBBKYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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